molecular formula C12H16BrNO3S B12307445 Ethyl 2-(2-bromopropanamido)-4,5-dimethylthiophene-3-carboxylate

Ethyl 2-(2-bromopropanamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B12307445
M. Wt: 334.23 g/mol
InChI Key: NFQFWCKUHUAMDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-bromopropanamido)-4,5-dimethylthiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This specific compound is characterized by the presence of an ethyl ester group, a bromopropanamido group, and two methyl groups attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-bromopropanamido)-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps. One common route starts with the preparation of 4,5-dimethylthiophene-3-carboxylic acid. This intermediate is then esterified with ethanol to form the ethyl ester. The next step involves the bromination of propanamide to introduce the bromine atom, followed by the coupling of the bromopropanamido group with the ethyl ester of 4,5-dimethylthiophene-3-carboxylic acid under appropriate reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-bromopropanamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced, leading to different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used, with reagents like hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation and reduction reactions can lead to different oxidation states of the thiophene ring.

Scientific Research Applications

Ethyl 2-(2-bromopropanamido)-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-bromopropanamido)-4,5-dimethylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromopropanamido group can act as an electrophile, facilitating interactions with nucleophilic sites in proteins or other biomolecules. The thiophene ring may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-bromopropionate: A simpler ester with similar bromine functionality but lacking the thiophene ring.

    2-(2-bromopropanamido)ethyl carbamate: Contains a similar bromopropanamido group but with different functional groups attached.

Uniqueness

Ethyl 2-(2-bromopropanamido)-4,5-dimethylthiophene-3-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct chemical and biological properties. The combination of the bromopropanamido group with the thiophene ring and ester functionality makes it a versatile compound for various applications.

Properties

Molecular Formula

C12H16BrNO3S

Molecular Weight

334.23 g/mol

IUPAC Name

ethyl 2-(2-bromopropanoylamino)-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C12H16BrNO3S/c1-5-17-12(16)9-6(2)8(4)18-11(9)14-10(15)7(3)13/h7H,5H2,1-4H3,(H,14,15)

InChI Key

NFQFWCKUHUAMDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(C)Br

Origin of Product

United States

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